[2-(Tert-butoxycarbonylamino)-3-cyano-7-fluoro-benzothiophen-4-YL]boronic acid
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Overview
Description
[2-(Tert-butoxycarbonylamino)-3-cyano-7-fluoro-benzothiophen-4-YL]boronic acid is a boronic acid derivative with the molecular formula C14H14BFN2O4S and a molecular weight of 336.15 g/mol . This compound is characterized by the presence of a boronic acid group, a cyano group, and a tert-butoxycarbonyl-protected amino group attached to a benzothiophene ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of [2-(Tert-butoxycarbonylamino)-3-cyano-7-fluoro-benzothiophen-4-YL]boronic acid typically involves multiple stepsThe final step involves the formation of the boronic acid group . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
[2-(Tert-butoxycarbonylamino)-3-cyano-7-fluoro-benzothiophen-4-YL]boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: The cyano group can be reduced to an amine group under appropriate conditions.
Substitution: The fluoro group can be substituted with other nucleophiles in the presence of suitable catalysts. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
[2-(Tert-butoxycarbonylamino)-3-cyano-7-fluoro-benzothiophen-4-YL]boronic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and in cross-coupling reactions.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: It is investigated for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors.
Mechanism of Action
The mechanism of action of [2-(Tert-butoxycarbonylamino)-3-cyano-7-fluoro-benzothiophen-4-YL]boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition studies. The cyano and fluoro groups contribute to the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar compounds to [2-(Tert-butoxycarbonylamino)-3-cyano-7-fluoro-benzothiophen-4-YL]boronic acid include:
2-(Tert-butoxycarbonylamino)phenylboronic acid: This compound has a similar structure but lacks the cyano and fluoro groups, making it less reactive in certain applications.
4-(N-Boc-amino)phenylboronic acid: This compound also has a tert-butoxycarbonyl-protected amino group but differs in the position of the boronic acid group and the absence of the benzothiophene ring. The uniqueness of this compound lies in its combination of functional groups, which provide a versatile platform for various chemical and biological applications.
Properties
Molecular Formula |
C14H14BFN2O4S |
---|---|
Molecular Weight |
336.2 g/mol |
IUPAC Name |
[3-cyano-7-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1-benzothiophen-4-yl]boronic acid |
InChI |
InChI=1S/C14H14BFN2O4S/c1-14(2,3)22-13(19)18-12-7(6-17)10-8(15(20)21)4-5-9(16)11(10)23-12/h4-5,20-21H,1-3H3,(H,18,19) |
InChI Key |
ASDWMORAEHMRBJ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C2C(=C(SC2=C(C=C1)F)NC(=O)OC(C)(C)C)C#N)(O)O |
Origin of Product |
United States |
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